molecular formula C17H22N2O2S B2679618 N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide CAS No. 953942-36-4

N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide

Cat. No.: B2679618
CAS No.: 953942-36-4
M. Wt: 318.44
InChI Key: FWSKOGLXILMHFY-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide: is an organic compound that features a dimethylamino group attached to a phenethyl moiety, which is further connected to a phenylmethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-(dimethylamino)phenethylamine with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution, but typically involve strong acids or bases and appropriate solvents.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    N-(4-(dimethylamino)phenethyl)-1-phenylsulfonamide: Similar structure but lacks the methylene bridge.

    N-(4-(dimethylamino)phenethyl)-1-phenylcarbamoylsulfonamide: Contains an additional carbamoyl group.

    N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfinamide: Sulfinamide derivative with a different oxidation state.

Uniqueness: N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide is unique due to the presence of both the dimethylamino and sulfonamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-19(2)17-10-8-15(9-11-17)12-13-18-22(20,21)14-16-6-4-3-5-7-16/h3-11,18H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSKOGLXILMHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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